4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine
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Overview
Description
4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine is a complex organic compound that belongs to the class of sulfonyl-substituted tetrahydropyridines This compound is characterized by the presence of chlorophenyl and dichlorophenyl groups attached to a tetrahydropyridine ring, which is further substituted with a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyridine Ring: The starting material, 4-chlorobenzaldehyde, undergoes a condensation reaction with 2,4-dichlorobenzaldehyde in the presence of a base such as sodium hydroxide to form the intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization using a reducing agent like sodium borohydride to form the tetrahydropyridine ring.
Sulfonylation: The final step involves the introduction of the sulfonyl group. This is achieved by reacting the tetrahydropyridine intermediate with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance the reaction rates and facilitate the purification process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in studies to understand its effects on cellular pathways and its potential as a biochemical tool.
Materials Science: It is explored for its use in the synthesis of advanced materials with unique electronic and optical properties.
Industry: The compound is utilized in the development of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, leading to the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-piperidine: Similar structure but with a piperidine ring instead of tetrahydropyridine.
4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-pyridine: Similar structure but with a pyridine ring instead of tetrahydropyridine.
Uniqueness
4-(4-Chlorophenyl)-1-[(2,4-dichlorophenyl)sulfonyl]-1,2,3,6-tetrahydropyridine is unique due to its specific combination of chlorophenyl and dichlorophenyl groups attached to a sulfonyl-substituted tetrahydropyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-1-(2,4-dichlorophenyl)sulfonyl-3,6-dihydro-2H-pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3NO2S/c18-14-3-1-12(2-4-14)13-7-9-21(10-8-13)24(22,23)17-6-5-15(19)11-16(17)20/h1-7,11H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKWNPKLVFKIPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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